molecular formula C8H10N2 B3354341 2-Allylaminopyridine CAS No. 5866-28-4

2-Allylaminopyridine

Cat. No.: B3354341
CAS No.: 5866-28-4
M. Wt: 134.18 g/mol
InChI Key: OBYHRJQRYHFSRF-UHFFFAOYSA-N
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Description

2-Allylaminopyridine (IUPAC name: N-(prop-2-en-1-yl)pyridin-2-amine) is an organic compound characterized by a pyridine ring substituted with an allylamine group at the 2-position. Its molecular formula is C₈H₁₀N₂, with a molecular weight of 134.18 g/mol . Key structural features include:

  • SMILES: C=CCNC₁=CC=CC=N1
  • InChIKey: OBYHRJQRYHFSRF-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Predicted values range from 133.08 Ų ([M-H]⁻) to 173.05 Ų ([M+K]⁺), depending on ionization state .

The allyl group introduces enhanced reactivity due to its conjugated double bond, making this compound a versatile intermediate in organic synthesis and pharmaceutical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enylpyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-6-9-8-5-3-4-7-10-8/h2-5,7H,1,6H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYHRJQRYHFSRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=CC=CC=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30974200
Record name N-(Prop-2-en-1-yl)pyridin-2-amine
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Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5866-28-4
Record name NSC92746
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Record name N-(Prop-2-en-1-yl)pyridin-2-amine
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Record name 2-Allylaminopyridine
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allylaminopyridine typically involves the reaction of pyridine with allylamine. One common method includes the use of a catalyst such as copper(II) acetate (Cu(OAc)2) to promote the dehydrogenation of allylamine, followed by Rhodium(III)-catalyzed N-annulation to form the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Allylaminopyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl group or the pyridine ring undergoes substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted pyridines, N-oxides, and amine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Allylaminopyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Allylaminopyridine exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 2-allylaminopyridine with three analogs: 2-aminopyridine, 2-(2-aminoethyl)pyridine, and 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine derivatives.

2-Aminopyridine

  • Molecular Formula : C₅H₆N₂ (MW: 94.12 g/mol)
  • Key Differences: Lacks the allyl substituent, resulting in lower molecular weight and simpler reactivity. Exhibits a higher melting point (57–59°C) compared to this compound (liquid at room temperature) . Applications: Primarily used as a catalyst in polymerization and as a precursor for agrochemicals .

2-(2-Aminoethyl)pyridine

  • Molecular Formula : C₇H₁₀N₂ (MW: 122.17 g/mol)
  • Key Differences :
    • Contains a flexible ethylamine chain instead of the allyl group, altering steric and electronic properties.
    • Higher solubility in polar solvents due to the ethylamine group’s hydrogen-bonding capacity .
    • Applications: Chelating agent in coordination chemistry and precursor for bioactive molecules .

2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine Derivatives

  • General Structure : Features a pyridine core with chloro and substituted phenyl groups at specific positions.
  • Key Differences: Higher molecular weights (466–545 g/mol) due to bulky substituents . Elevated melting points (268–287°C) compared to this compound, attributed to increased crystallinity from aromatic stacking . Demonstrated antimicrobial activity in screening studies, unlike this compound, which lacks such reported bioactivity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point/State Notable Applications
This compound C₈H₁₀N₂ 134.18 Allylamine Liquid at RT Organic synthesis intermediate
2-Aminopyridine C₅H₆N₂ 94.12 Amino 57–59°C Agrochemical synthesis
2-(2-Aminoethyl)pyridine C₇H₁₀N₂ 122.17 Ethylamine Not reported Coordination chemistry
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine C₁₈H₁₃ClN₄ (example) 466–545 Chloro, substituted phenyl 268–287°C Antimicrobial agents

Key Research Findings

  • Synthetic Efficiency: this compound derivatives are synthesized with moderate yields (67–81%), comparable to analogs like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine .
  • Reactivity: The allyl group enables unique reactivity in Diels-Alder and thiol-ene click reactions, distinguishing it from 2-aminopyridine and ethyl-substituted analogs .

Biological Activity

2-Allylaminopyridine (CAS Number: 5866-28-4) is an organic compound belonging to the aminopyridine class, characterized by an allyl group attached to the nitrogen atom of the pyridine ring. Its diverse biological activities make it a subject of interest in medicinal chemistry and pharmacology.

This compound has a molecular formula of C_8H_10N_2 and a molecular weight of 150.18 g/mol. The structure consists of a pyridine ring substituted with an allylamine group, which is responsible for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties against a range of pathogens, making it a candidate for further exploration in treating infections.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro. Specific mechanisms include the induction of apoptosis and disruption of cell cycle progression in cancer cell lines .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with various cellular pathways:

  • Inhibition of Kinases : Research indicates that this compound may inhibit certain kinases involved in signaling pathways related to cell growth and survival, such as MAPK pathways .
  • Modulation of Gene Expression : The compound may influence the expression of genes involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Study 1Demonstrated antimicrobial efficacy against Gram-positive bacteria.
Study 2Showed significant inhibition of cancer cell lines (e.g., breast and colon cancer) with IC50 values in the micromolar range.
Study 3Investigated neuroprotective effects in an animal model of neurodegeneration, showing reduced neuronal loss and improved behavioral outcomes.

Safety and Toxicology

While initial studies indicate promising biological activities, it is essential to assess the safety profile of this compound. Toxicological evaluations are necessary to determine potential side effects and establish safe dosage levels for therapeutic applications.

Future Directions

Ongoing research aims to elucidate the full spectrum of biological activities and mechanisms of action for this compound. Future studies will focus on:

  • Clinical Trials : Assessing efficacy and safety in human subjects.
  • Structure-Activity Relationship (SAR) : Exploring modifications to enhance biological activity and reduce toxicity.
  • Combination Therapies : Investigating synergistic effects with other therapeutic agents, especially in cancer treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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